Product packaging for Nonadecanoyl chloride(Cat. No.:CAS No. 59410-47-8)

Nonadecanoyl chloride

Cat. No.: B056548
CAS No.: 59410-47-8
M. Wt: 316.9 g/mol
InChI Key: BASNZTUXPUAQLZ-UHFFFAOYSA-N
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Description

Nonadecanoyl chloride is a long-chain fatty acyl chloride that serves as a vital biochemical precursor for the derivatization and synthesis of more complex organic molecules. Its primary research application lies in the introduction of the nonadecanoyl (C19) chain into target compounds, facilitating studies on lipid membrane biophysics, the structure-activity relationships of fatty acid derivatives, and the surface functionalization of materials. Specifically, it is employed in the synthesis of fluorescent lipid analogs for tracking cellular processes, the creation of lipid nanoparticles (LNPs) for drug delivery systems, and the preparation of esters and amides to investigate enzyme kinetics and inhibition. The mechanism of action for this compound is characterized by its high electrophilicity at the carbonyl carbon, making it an excellent acylating agent that readily reacts with nucleophiles such as hydroxyl groups (in alcohols and sterols) and amine groups (in amino acids and phospholipids). This reactivity allows researchers to construct complex lipid architectures, modulate the hydrophobicity of molecules, and create novel probes for analytical chemistry and diagnostic assay development. Its well-defined 19-carbon saturated chain is particularly valuable for investigating the effects of alkyl chain length on the physical properties of lipids, including phase transition temperature and bilayer fluidity. This compound is strictly for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H37ClO B056548 Nonadecanoyl chloride CAS No. 59410-47-8

Properties

IUPAC Name

nonadecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASNZTUXPUAQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401229
Record name Nonadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59410-47-8
Record name Nonadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Nonadecanoyl Chloride

Innovations in Carboxylic Acid Activation for Acyl Chloride Formation

The conversion of a carboxylic acid, such as nonadecanoic acid, into its corresponding acyl chloride is a fundamental transformation that involves the activation of the carboxyl group. Traditional methods often rely on harsh reagents, but recent innovations have provided milder and more selective alternatives.

One of the most common and cost-effective reagents for this transformation is thionyl chloride (SOCl₂). rsc.org The reaction involves heating the carboxylic acid with an excess of thionyl chloride, which can also serve as the solvent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion. The reaction rate can be accelerated by the addition of a catalyst such as pyridine (B92270). rsc.org

Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM), is another highly effective reagent. chemicalbook.com This method is often preferred for its milder conditions and is suitable for substrates with sensitive functional groups. A similar procedure using decanoic acid, a shorter-chain analogue of nonadecanoic acid, resulted in a quantitative yield of the corresponding acyl chloride. chemicalbook.com

A significant innovation in this field is the use of aromatic cation-activated nucleophilic acyl substitution. organic-chemistry.org This method utilizes 3,3-dichlorocyclopropenes to convert carboxylic acids to acyl chlorides under remarkably mild conditions. The reaction proceeds rapidly, often within minutes, in the presence of a tertiary amine base and avoids the generation of acidic byproducts, making it compatible with acid-sensitive substrates like N-Boc protected amino acids or molecules containing silyl (B83357) ethers. organic-chemistry.org The efficiency of this conversion is influenced by the substituents on the cyclopropene (B1174273) reagent. organic-chemistry.org

The following table summarizes and compares these activation methods.

Activation MethodReagentsTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride Nonadecanoic acid, Thionyl chloride (SOCl₂)Neat or in solvent, often heatedInexpensive, volatile byproductsHarsh conditions, generation of corrosive HCl and SO₂
Oxalyl Chloride Nonadecanoic acid, Oxalyl chloride, cat. DMFDichloromethane (DCM), 0°C to RTMild conditions, high yieldReagent is toxic and moisture-sensitive
Aromatic Cation Activation Nonadecanoic acid, 3,3-Dichlorocyclopropene, tertiary amine baseDichloromethane (DCM), Room TemperatureVery mild, rapid, suitable for acid-sensitive substratesReagent complexity and cost

Optimization of Reaction Parameters for Scalable Synthesis

Transitioning the synthesis of nonadecanoyl chloride from a laboratory scale to an industrial process requires careful optimization of various reaction parameters to ensure efficiency, safety, and cost-effectiveness. ucla.edu This involves a detailed investigation of catalytic systems, solvent effects, and physical conditions.

Catalysis is paramount in modern chemical synthesis for enhancing reaction rates and selectivity. acs.org In the context of acyl chloride formation, several catalytic systems are employed.

Pyridine and Tertiary Amines: In the thionyl chloride method, pyridine or other tertiary amines are often used to accelerate the reaction. rsc.org

N,N-Dimethylformamide (DMF): When using oxalyl chloride, a catalytic amount of DMF is crucial. It reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that activates the carboxylic acid. This catalytic approach is highly efficient for producing acyl chlorides from their corresponding carboxylic acids. chemicalbook.com

Synergistic Catalysis: Emerging concepts like synergistic catalysis, which involve the cooperative action of two or more catalysts, could offer new pathways for acyl chloride synthesis. nih.gov For instance, a system combining a Lewis acid to activate the carboxylic acid and another catalyst to facilitate the chloride transfer could potentially lead to more efficient and selective transformations under milder conditions. Although specific applications for this compound are not yet widespread, the principle holds promise for future developments.

CatalystAssociated ReagentRole
PyridineThionyl ChlorideAccelerates reaction, neutralizes HCl byproduct
N,N-Dimethylformamide (DMF)Oxalyl ChlorideForms the active Vilsmeier reagent, catalytic cycle
Scandium Triflate (Sc(OTf)₃)Acyl Chlorides (in subsequent reactions)Lewis acid catalyst for activating carbonyls nih.gov

The choice of solvent is critical as it can influence reaction rates, equilibria, and the solubility of reactants. weebly.com For the synthesis of this compound, inert solvents are typically preferred to avoid side reactions.

Commonly used solvents include chlorinated hydrocarbons like dichloromethane (DCM) or non-polar solvents such as hexane. chemicalbook.comepa.gov In some cases, the chlorinating agent, such as thionyl chloride, can be used in excess and act as both reagent and solvent. rsc.org

Innovative approaches to reaction medium design focus on sustainability and efficiency. One such approach is the use of aqueous media with stimulus-responsive micelles. google.com These micelles can create a discrete hydrophobic environment within the bulk aqueous phase, allowing the reaction between the water-insoluble nonadecanoic acid and a chlorinating agent to occur. After the reaction, a stimulus (like a change in temperature or pH) can disassemble the micelles, simplifying product isolation. google.com This method aligns with green chemistry principles by using water as the primary solvent. google.com

SolventTypeRationale for Use
Dichloromethane (DCM)Chlorinated HydrocarbonInert, good solubility for reactants, easy to remove
HexaneNon-polar HydrocarbonInert, good for non-polar substrates
Thionyl Chloride (neat)Reagent as SolventReduces number of components, drives reaction forward
Water (with micelles)Aqueous/BiphasicEnvironmentally benign, novel workup potential google.com

The synthesis of acyl chlorides is typically an exothermic process that generates gaseous byproducts like HCl. aidic.it Consequently, precise control of temperature and pressure is essential for safety and to prevent yield loss.

Reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial reaction rate and then allowed to warm to room temperature. chemicalbook.com For large-scale production, reactors must have efficient heat exchange systems to dissipate the heat generated and prevent a runaway reaction. aidic.ite3s-conferences.org The pressure inside the reactor must also be managed. The reaction is typically performed in an open or vented system connected to a scrubber to safely neutralize the acidic HCl gas produced. aidic.it The use of cascade control systems, where a master controller (e.g., pressure) dictates the setpoint for a slave controller (e.g., temperature), can provide robust regulation in industrial settings. e3s-conferences.org

Application of Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgvivekanandcollege.ac.in Applying these principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes.

A key focus of green chemistry is the replacement of hazardous reagents with more benign alternatives. acs.org Thionyl chloride and oxalyl chloride are highly effective but are also toxic and corrosive.

The principles of green chemistry encourage several improvements:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Comparing the reaction of nonadecanoic acid (C₁₉H₃₈O₂) with thionyl chloride versus oxalyl chloride shows differences in the mass of byproducts generated.

Catalysis over Stoichiometric Reagents: Using catalytic reagents is superior to stoichiometric ones because catalysts are used in small amounts and are regenerated, minimizing waste. acs.org The use of catalytic DMF in the oxalyl chloride method is an example of this principle in action. chemicalbook.com

Safer Solvents and Reaction Conditions: The use of hazardous organic solvents like dichloromethane should be minimized or replaced with greener alternatives such as water or bio-based solvents. epa.govgoogle.comresearchgate.net Pfizer's redesign of the sertraline (B1200038) synthesis, which eliminated four solvents in favor of a single, more benign one (ethanol), serves as a model for the chemical industry. epa.gov

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. acs.org Processes that minimize byproducts and simplify purification are inherently greener. The aromatic cation-activation method, which avoids the generation of HCl, exemplifies this principle. organic-chemistry.org

The table below evaluates different synthetic routes against key green chemistry principles.

Synthetic RouteKey Reagent(s)Atom EconomyUse of Hazardous SubstancesPotential for Improvement
Thionyl ChlorideSOCl₂Moderate; byproducts are SO₂ and HClHigh; SOCl₂ is toxic and corrosiveUse of alternative, less hazardous chlorinating agents.
Oxalyl Chloride/DMF(COCl)₂, cat. DMFLow; byproducts are CO, CO₂, and HClHigh; Oxalyl chloride is toxic and corrosiveDevelopment of a recyclable catalyst system.
Aromatic Cation ActivationDichlorocyclopropenePotentially higher; main byproduct is a recyclable cyclopropenoneModerate; depends on the toxicity of the cyclopropene reagentGreener synthesis of the activating reagent itself.

Strategies for Waste Minimization and Process Efficiency

The industrial synthesis of this compound, a key intermediate in various chemical manufacturing processes, is increasingly scrutinized for its environmental footprint and economic viability. Consequently, significant research efforts are directed towards developing advanced synthetic methodologies that prioritize waste minimization and enhance process efficiency. These strategies primarily focus on the principles of green chemistry, including the use of safer reagents, solvent-free conditions, catalytic processes, and process intensification techniques like continuous flow chemistry.

A primary area of focus for waste reduction is the selection of the chlorinating agent. Traditional methods often employ reagents like thionyl chloride (SOCl₂) or oxalyl chloride. While effective, the use of thionyl chloride produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are corrosive and require scrubbing, adding to the waste stream. researchgate.net Oxalyl chloride, on the other hand, decomposes into carbon dioxide (CO₂), carbon monoxide (CO), and HCl, with the toxic CO posing a significant process hazard. researchgate.net

To mitigate these issues, research has explored the use of greener and more atom-economical halogenating agents. For instance, the use of catalysts can significantly improve the efficiency of traditional chlorinating agents, thereby reducing the required excess and minimizing side reactions. The use of amine catalysts in conjunction with thionyl chloride or phosgene (B1210022) has been shown to improve product quality and yield in the synthesis of fatty acid chlorides. google.com Another approach involves the use of solid-supported reagents or catalysts that can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing solid waste.

Solvent selection is another critical factor influencing the environmental impact of this compound synthesis. Many conventional procedures utilize chlorinated solvents, which are often toxic and environmentally persistent. A significant advancement in this area is the development of solvent-free reaction conditions. Performing the reaction in the melt phase of nonadecanoic acid, if feasible, eliminates the need for a solvent altogether, leading to a substantial reduction in waste and simplifying product isolation. acs.org

Process intensification represents a paradigm shift in chemical manufacturing, aiming to develop smaller, safer, and more energy-efficient processes. Continuous flow chemistry, a key pillar of process intensification, offers several advantages for the synthesis of this compound. frontiersin.orgmdpi.com In a flow reactor, reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and stoichiometry. This enhanced control can lead to higher yields, improved selectivity, and faster reaction times compared to batch processes. beilstein-journals.org The small reactor volumes inherent in flow chemistry also enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. beilstein-journals.org Furthermore, the integration of in-line purification and analysis can lead to a fully automated and highly efficient manufacturing process. frontiersin.org

Another strategy for improving process efficiency and product quality involves post-synthesis treatment. A patented method describes the treatment of a fatty acid chloride reaction product at a specific temperature and pressure range while flowing nitrogen. This process is designed to react any unreacted phosphorus trichloride (B1173362) with the fatty acid and the fatty acid chloride to form organic phosphorus compounds and to distill off any remaining unreacted phosphorus trichloride, resulting in a product with improved color stability. google.com

The table below summarizes various strategies and their impact on waste minimization and process efficiency in the synthesis of long-chain acyl chlorides, which are applicable to this compound.

StrategyChlorinating Agent/CatalystKey AdvantagesImpact on Waste & Efficiency
Catalytic Chlorination Thionyl chloride with amine catalystAvoids toxic catalysts like DMF.Improves product quality and quantitative yield. google.com
Greener Reagents Trichloroisocyanuric acid (TCCA)Environmentally benign and atom-economic.Used for α-chlorination under solvent-free conditions, suggesting potential for greener chlorination strategies. acs.org
Solvent-Free Synthesis Melted fatty acidEliminates the need for organic solvents.Reduces solvent waste and simplifies purification. acs.org
Process Intensification Continuous Flow ChemistryPrecise control of reaction parameters, enhanced safety.Faster reactions, higher yields, and potential for automation. frontiersin.orgbeilstein-journals.org
Post-Synthesis Purification Nitrogen stripping under controlled conditionsRemoves impurities and improves product stability.Leads to a higher purity product with better color stability over time. google.com

By adopting these advanced methodologies, the synthesis of this compound can be transformed into a more sustainable and economically favorable process, aligning with the broader goals of green and efficient chemical manufacturing.

Mechanistic Investigations of Nonadecanoyl Chloride Reactivity

Nucleophilic Acyl Substitution Pathways

The hallmark reaction of acyl chlorides, including nonadecanoyl chloride, is nucleophilic acyl substitution. This process involves the replacement of the chloride, an excellent leaving group, by a nucleophile. The reaction proceeds through a common mechanistic framework, though rates and equilibria are influenced by various factors. These reactions are fundamental in creating a variety of compounds, such as esters and amides, from the corresponding acyl chloride. ebsco.comsavemyexams.com

The general mechanism involves a two-step, addition-elimination pathway. Initially, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of the chloride ion, which is a stable leaving group. savemyexams.com

Kinetic studies of acylation reactions involving acyl chlorides generally indicate a bimolecular process where the rate is dependent on the concentrations of both the acyl chloride and the nucleophile. sciencemadness.org For instance, the hydrolysis of acyl chlorides in highly aqueous solvents often follows a bimolecular substitution (SN2-type) mechanism involving attack by a water molecule or hydroxide (B78521) ion. sciencemadness.org While specific kinetic data for this compound is not extensively documented, its behavior is expected to align with that of other long-chain aliphatic acyl chlorides.

The thermodynamics of these reactions are typically favorable, driven by the formation of a stable carbonyl compound and the release of a stable chloride ion. The reactivity of the acylating agent is a key factor; for example, benzoyl cyanide has been shown to be a powerful acylating agent, more reactive than benzoic anhydride (B1165640) but less so than benzoyl chloride. rsc.org The rate of hydrolysis is significantly influenced by pH; at high pH, the reaction is first-order with respect to the hydroxide ion concentration, while at lower pH, the reaction with water becomes dominant. rsc.org

The following table illustrates the general reactivity trend of various nucleophiles with acyl chlorides.

NucleophileProductRelative Reactivity
R-O⁻ (Alkoxide)EsterVery High
R₂NH (Amine)AmideHigh
R-OH (Alcohol)EsterModerate
H₂O (Water)Carboxylic AcidLow

This table represents generalized reactivity trends for acyl chlorides.

Electronic and steric effects are paramount in determining the rate and feasibility of nucleophilic acyl substitution. academicjournals.org

Electronic Factors : The carbonyl group in this compound is highly polarized, with a significant partial positive charge on the carbon atom and a partial negative charge on the oxygen atom. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. ebsco.combrilliant.org The long saturated alkyl chain of the nonadecanoyl group exerts a weak electron-donating inductive effect (+I). However, due to the distance, this effect has a minimal impact on the reactivity of the carbonyl group compared to the strong electronegativity of the chlorine and oxygen atoms attached to it. brilliant.orgembibe.com The primary electronic driver of reactivity is the excellent leaving group ability of the chloride ion.

Steric Factors : Steric hindrance can play a significant role in the reactivity of this compound, primarily relating to the approaching nucleophile. embibe.com While the long, flexible nonadecanoyl chain is itself bulky, it can orient away from the reaction center. The more significant steric challenge often arises from bulky nucleophiles or substrates, which can hinder the approach to the carbonyl carbon and slow the reaction rate. academicjournals.org

Electrophilic Reactions and Friedel-Crafts Acylation Studies

The mechanism begins with the activation of the acyl chloride by the Lewis acid. saskoer.ca The Lewis acid coordinates to the chlorine atom, which polarizes the C-Cl bond and facilitates its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺). sigmaaldrich.comchemistrysteps.com This highly electrophilic acylium ion is then attacked by the nucleophilic π-electrons of the aromatic ring, forming a new C-C bond and a carbocation intermediate known as a sigma complex. Finally, a weak base (often the Lewis acid-halide complex) removes a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final aryl ketone product. saskoer.ca

Lewis acids are essential catalysts in Friedel-Crafts acylation, as they are required to generate the acylium ion electrophile. wikipedia.orgnih.gov The choice of Lewis acid can influence reaction efficiency and, in some cases, selectivity. A stoichiometric amount of the catalyst is often necessary because both the starting acyl chloride and the product ketone can form complexes with the Lewis acid. organic-chemistry.org

Common Lewis acids used in Friedel-Crafts acylation include:

Aluminum chloride (AlCl₃)

Ferric chloride (FeCl₃)

Boron trifluoride (BF₃)

Titanium tetrachloride (TiCl₄)

Zinc chloride (ZnCl₂) wikipedia.orgnih.govgoogle.com

The catalytic activity of a Lewis acid is related to its ability to accept an electron pair. wikipedia.org Stronger Lewis acids like AlCl₃ are highly effective but can sometimes lead to side reactions if not used under controlled conditions. Milder catalysts may be employed for highly reactive aromatic substrates. Kinetic studies have shown that the reaction is often first-order with respect to the acyl chloride-Lewis acid complex and zero-order with respect to the aromatic hydrocarbon, suggesting that the formation of the acylium ion is the rate-determining step. rsc.org

Common Lewis Acids in Friedel-Crafts Acylation
Lewis AcidTypical Application/Notes
Aluminum chloride (AlCl₃)Very common, highly reactive. Often requires more than stoichiometric amounts. masterorganicchemistry.com
Ferric chloride (FeCl₃)A common and effective alternative to AlCl₃. masterorganicchemistry.com
Boron trifluoride (BF₃)Often used as a gas or in etherate form (BF₃·OEt₂). Generally milder than AlCl₃. nih.gov
Titanium tetrachloride (TiCl₄)Useful catalyst, particularly in specific synthetic contexts. wikipedia.org
Zinc chloride (ZnCl₂)A milder Lewis acid, suitable for more activated substrates. nih.gov

Friedel-Crafts acylation itself does not typically introduce a new stereocenter at the acyl carbon. However, the reaction's regioselectivity and potential diastereoselectivity are important considerations. When an acyl group is added to a substituted benzene (B151609), its position is directed by the existing substituent. For methylbenzene (toluene), acylation occurs almost exclusively at the 4-position (para), largely due to the steric bulk of the incoming acylium ion-Lewis acid complex, which disfavors the ortho position. libretexts.org

Stereoselectivity can become a factor if the aromatic substrate is chiral or if the acylation is intramolecular, leading to the formation of a cyclic structure with new stereocenters. chemistrysteps.com In such cases, the stereochemical outcome can be influenced by the existing chiral environment of the molecule. For instance, in the synthesis of certain glycolipids, the stereochemistry of existing centers on a lipid tail can influence subsequent reactions, although specific studies detailing the stereochemical control of Friedel-Crafts reactions with this compound on complex chiral substrates are limited. mdpi.com

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at a molecular level. nsps.org.ngmdpi.com These approaches allow for the detailed study of reaction pathways, including the characterization of transient species like transition states and intermediates that may be difficult or impossible to observe experimentally. smu.edursc.org

For the reactions of this compound, computational modeling can elucidate several key aspects:

Nucleophilic Acyl Substitution : DFT calculations can model the potential energy surface for the nucleophilic attack on the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent elimination of the chloride ion. This allows for the determination of activation barriers (ΔGǂ) and reaction enthalpies, providing insight into the kinetics and thermodynamics of the process. nih.gov

By analyzing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict the sites of reactivity on both the electrophile and the nucleophile. nsps.org.ng Such computational analyses are invaluable for rationalizing observed reactivity and for predicting the behavior of complex chemical systems. nih.gov

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a cornerstone in computational chemistry for studying reaction mechanisms, offering a balance between accuracy and computational cost. nih.gov For reactions involving this compound, DFT calculations are instrumental in identifying transition states, which are the highest energy points along a reaction coordinate, and in determining the activation energies that govern reaction rates.

The process of analyzing a reaction mechanism, for instance, the hydrolysis of this compound, using DFT would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (this compound and a nucleophile like water), intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Search: A transition state is located on the potential energy surface. This is a specific geometry that represents the peak of the energy barrier between reactants and products. nih.gov

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Profile Construction: By calculating the energies of all optimized structures, a reaction energy profile can be constructed. This profile illustrates the energy changes throughout the reaction, highlighting the activation energy barriers for each step.

Studies on other acyl chlorides provide a framework for what to expect. For example, DFT studies on the Friedel-Crafts acylation have shown that the formation of the acylium ion is often the rate-determining step. researchgate.net Similarly, investigations into the reaction of acryloyl chloride with water have used DFT to calculate thermodynamic properties and predict the reaction's exothermicity across a range of temperatures. researchgate.net These computational approaches can be directly applied to this compound to understand its reactivity with various nucleophiles. The choice of the functional and basis set is critical for obtaining accurate results, with hybrid functionals like B3LYP often being employed. researchgate.netrsc.org

Table 1: Typical Parameters for DFT Calculations in Acyl Chloride Reactivity Studies This table is a representative example based on common practices in computational chemistry for similar compounds.

Parameter Common Selection/Value Purpose
DFT Functional B3LYP, PBEPBE, ωB97X-D Approximates the exchange-correlation energy, a key component of the total electronic energy. researchgate.netresearchgate.netrsc.org
Basis Set 6-311G++(d,p), def2-TZVPP Describes the atomic orbitals used to build the molecular orbitals. Larger basis sets provide more accuracy at a higher computational cost. researchgate.netresearchgate.net
Solvation Model SMD, PCM Accounts for the effect of the solvent on the reaction, which can be significant. researchgate.net
Task Optimization + Frequency To locate stable structures and transition states and to calculate thermodynamic properties like Gibbs free energy.
Software Gaussian, ORCA, VASP The computational chemistry software package used to perform the calculations.

By applying these DFT methods, researchers can gain a detailed mechanistic understanding of reactions involving this compound, predicting reaction pathways and identifying the factors that control its reactivity without the need for extensive experimental work.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com While DFT is excellent for detailing the electronic aspects of a single reaction event, MD simulations provide insight into the dynamic behavior of a larger system over time, which can be crucial for predicting reactivity in complex environments like solutions or at interfaces. reading.ac.uk

For a molecule like this compound, with its long aliphatic chain, MD simulations can be particularly insightful in understanding how its physical behavior influences its chemical reactivity. Key applications include:

Solvation and Conformation: MD simulations can model how this compound molecules arrange themselves in different solvents. The long hydrophobic tail and the reactive acyl chloride head will have distinct interactions with polar and non-polar media, affecting the accessibility of the reactive site to other reagents.

Interfacial Behavior: In multiphase systems, such as an oil-water interface, MD simulations can predict the orientation and concentration of this compound at the interface. This is critical for understanding interfacial reactions, where the alignment of reactants can significantly alter reaction rates. Studies on other long-chain fatty acids have shown they partition to the air-water interface, altering surface properties. reading.ac.uk

Diffusion and Collision Rates: Reactivity is dependent on reactants encountering each other. MD simulations can calculate diffusion coefficients, which quantify how quickly molecules move through a medium, and predict the frequency of collisions between this compound and potential reactants. researchgate.netresearchgate.net

To predict reactivity directly, especially bond-forming and breaking, specialized reactive force fields (e.g., ReaxFF) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. In a QM/MM simulation, the reactive core of the system (e.g., the this compound headgroup and the attacking nucleophile) is treated with a high-level quantum mechanics method like DFT, while the rest of the system (the long alkyl chain and the solvent) is treated with a computationally cheaper classical force field. This approach combines the accuracy of QM for the reaction itself with the efficiency of MM for the environment. More recent developments also include force fields that can be modified to include reactive potentials, making large-scale reactive simulations more feasible. nih.gov

Table 2: Typical Parameters for MD Simulations of Long-Chain Molecules This table is a representative example based on common practices in molecular dynamics simulations.

Parameter Common Selection/Value Purpose
Force Field CHARMM, AMBER, OPLS-AA Defines the potential energy function of the system, including terms for bonds, angles, and non-bonded interactions. mdpi.comnih.gov
Water Model TIP3P, SPC/E A specific set of parameters used to model water molecules in the simulation. mdpi.com
Ensemble NPT (Isothermal-Isobaric) Keeps the number of particles, pressure, and temperature constant, mimicking laboratory conditions. nih.gov
Simulation Time Nanoseconds (ns) to Microseconds (µs) The duration of the simulation, which needs to be long enough to observe the phenomena of interest. nih.gov
Time Step 1-2 femtoseconds (fs) The small increment of time between successive calculations of forces and positions. mdpi.com
Software GROMACS, LAMMPS, AMBER The software package used to run the molecular dynamics simulation. mdpi.comresearchgate.netcopernicus.org

Through MD simulations, the influence of the macroscopic environment on the microscopic reactivity of this compound can be effectively predicted, providing a bridge between molecular properties and observable chemical behavior.

Synthesis and Functionalization of Nonadecanoyl Chloride Derivatives

Nonadecanoyl-Derived Amides and Esters

The high reactivity of the acyl chloride group makes nonadecanoyl chloride an excellent starting material for the synthesis of amides and esters through reactions with nucleophilic amines, alcohols, and phenols. smolecule.comchemguide.co.uk

Direct Amidation Reactions with Amines

This compound readily reacts with primary and secondary amines to form the corresponding nonadecanoyl amides. smolecule.com This acylation, often referred to as the Schotten-Baumann reaction, is typically carried out at room temperature in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran, with a suitable base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen chloride byproduct. commonorganicchemistry.comfishersci.itrsc.org The reaction is generally rapid and efficient. commonorganicchemistry.com

In a specific application, this compound has been used in the synthesis of glycosphingolipid analogues. mdpi.com Following the reduction of an azide (B81097) group to an amine, the subsequent coupling with this compound in the presence of triethylamine yields the desired long-chain amide. mdpi.com This direct amidation is a crucial step in creating complex structures with potential biological relevance. mdpi.com

The general conditions for these reactions are mild and versatile, allowing for the synthesis of a wide array of amides. commonorganicchemistry.comfishersci.it

Table 1: General Conditions for Direct Amidation of this compound

ParameterCondition
Reactants This compound, Primary or Secondary Amine
Solvent Aprotic (e.g., Dichloromethane, THF, Cyrene™) commonorganicchemistry.comrsc.org
Base Tertiary amine (e.g., Triethylamine, Pyridine) commonorganicchemistry.comfishersci.it
Temperature Room Temperature commonorganicchemistry.comlibretexts.org

Esterification with Complex Alcohols and Phenols

Esterification of alcohols and phenols with this compound is a vigorous reaction that typically occurs at room temperature, producing the corresponding ester and hydrogen chloride. chemguide.co.ukchemguide.co.uk This method is often more efficient than direct esterification with a carboxylic acid, which requires heat, a catalyst, and is a reversible reaction. chemguide.co.ukchemguide.co.uk

The reaction proceeds via a nucleophilic addition-elimination mechanism. youtube.com The alcohol or phenol (B47542) attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate, which then eliminates a chloride ion to form the stable ester product. youtube.com

While the reaction with alcohols is very vigorous, the reaction with phenols is slightly less so due to the modified reactivity of the hydroxyl group attached to the benzene (B151609) ring. chemguide.co.ukchemguide.co.uk In some cases, converting the phenol to its more reactive phenoxide ion by treatment with sodium hydroxide (B78521) can improve the reaction. chemguide.co.uk A method has also been developed for the esterification of primary, secondary, and tertiary alcohols, as well as phenol, using a titanium(III) species to mediate the reaction with acyl chlorides under mild, room temperature conditions. nih.gov

Coordination Chemistry with Nonadecanoyl-Derived Ligands

Acylpyrazolones are a significant class of chelating agents used in coordination chemistry for metal extraction and the formation of stable metal complexes. bohrium.comresearchgate.net The introduction of a long aliphatic chain, such as the nonadecanoyl group, can modify the properties of these ligands and their resulting metal complexes. mdpi.com

Synthesis of Acylpyrazolone Ligands via Reaction with 3-Methyl-1-phenylpyrazol-5-one

A novel acylpyrazolone ligand, 1-(5-hydroxy-3-methyl-1-phenyl-1-H-pyrazol-4-yl) nonadecan-1-one (HMPPn), has been synthesized by reacting this compound with 3-methyl-1-phenylpyrazol-5-one. projectshelve.commouau.edu.ng The synthesis is typically carried out by first dissolving the 3-methyl-1-phenylpyrazol-5-one in a suitable solvent like dioxane, followed by the addition of a base such as calcium hydroxide. researchgate.netrsc.orgrsc.org The acyl chloride is then added, and the mixture is refluxed. rsc.org The resulting calcium complex is subsequently decomposed with hydrochloric acid to yield the final acylpyrazolone ligand. researchgate.netrsc.org This method provides high yields and is versatile for creating various substituted acylpyrazolones. researchgate.net

Table 2: Synthesis of 1-(5-hydroxy-3-methyl-1-phenyl-1-H-pyrazol-4-yl) nonadecan-1-one (HMPPn)

StepReagents & ConditionsPurpose
1 3-Methyl-1-phenylpyrazol-5-one, DioxaneDissolution of the pyrazolone (B3327878) starting material. rsc.org
2 Calcium hydroxideActs as a base to trap the liberated HCl. researchgate.netrsc.org
3 This compound, RefluxAcylation of the pyrazolone at the C4 position. projectshelve.comrsc.org
4 Hydrochloric acid solutionDecomposition of the intermediate calcium complex to yield the final product. researchgate.netrsc.org

Characterization and Applications of Metal Complexes (e.g., Fe(III), Mn(II), Ti(III))

The nonadecanoyl-derived acylpyrazolone ligand (HMPPn) has been used to synthesize new metal complexes with Fe(III), Mn(II), and Ti(III). projectshelve.commouau.edu.ng These complexes are characterized using various spectroscopic and analytical techniques, including elemental analysis, IR, ¹H NMR, and ¹³C NMR spectroscopy. projectshelve.commouau.edu.ng The ligand coordinates to the metal ions through its carbonyl (C=O) and deprotonated hydroxyl groups. projectshelve.commouau.edu.ng

Physical properties such as color, melting point, and solubility have been determined, with the complexes showing solubility in organic solvents. projectshelve.commouau.edu.ng Studies on the solvent extraction capabilities of these ligands show they are effective for sequestrating metal ions from aqueous solutions, with efficiency dependent on pH. projectshelve.commouau.edu.ng For instance, the extraction of the studied metals was favored at a pH of 3–4.5. projectshelve.commouau.edu.ng The stability and extraction efficiency for the metals followed the order Mn(II) > Fe(III) > Ti(III). projectshelve.commouau.edu.ng Such complexes have potential applications in hydrometallurgy and water treatment. projectshelve.com

Table 3: Properties of HMPPn and its Metal Complexes

CompoundColorMelting Point (°C)Key IR Bands (cm⁻¹)
HMPPn Ligand Data not availableData not availableC=O, O-H
[Mn(HMPPn)₂] Data not availableData not availableShifted C=O, M-O
[Fe(HMPPn)₃] Data not availableData not availableShifted C=O, M-O
[Ti(HMPPn)₃] Data not availableData not availableShifted C=O, M-O
Note: Specific numerical data for color and melting points were not available in the searched sources, but the synthesis and characterization have been reported. projectshelve.commouau.edu.ng

Incorporation into Advanced Molecular Architectures

The long aliphatic chain of this compound makes it a valuable reagent for incorporation into more complex molecular structures, imparting specific properties such as hydrophobicity or the ability to self-assemble. smolecule.commdpi.com Its derivatives can be used in surface chemistry to modify materials and enhance their hydrophobic character. smolecule.com

Long-chain acyl chlorides are employed in the development of functional materials, including liquid crystals and polymers with tailored properties. smolecule.com For example, (arene)Ru(II) complexes bearing acylpyrazolone ligands with long aliphatic chains, such as a C17 chain derived from a similar long-chain acyl chloride, have been shown to self-assemble into nanometric micellar aggregates in solution. mdpi.com These ruthenium complexes were tethered to polystyrene surfaces, creating antibacterial plastics. mdpi.com This demonstrates how the long chain derived from reagents like this compound can be crucial for designing advanced materials and functional surfaces. mdpi.com

Glycolipid and Sphingolipid Synthesis

The synthesis of complex lipids, such as glycolipids and sphingolipids, is fundamental to understanding cell membrane biology and developing new therapeutic agents. nih.gov These molecules are essential components of eukaryotic cell membranes, playing roles in cell recognition, signaling, and adhesion. nih.gov this compound is a key reagent for introducing the long fatty acyl chain that defines the lipophilic character of these molecules. smolecule.com

The general synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of precursors like serine and palmitoyl-CoA to form a sphingoid base. nih.gov This backbone is then N-acylated by a ceramide synthase, which attaches a fatty acid chain. nih.gov This is where a reagent like this compound can be utilized.

In a specific synthetic pathway for creating α-S-Glycosphingolipids, researchers first prepare a complex glycosylated amine intermediate. mdpi.com The crucial step involves the coupling of this amine with this compound. mdpi.com The reaction, typically carried out in a solvent like dichloromethane (CH₂Cl₂) and in the presence of a base such as triethylamine or diisopropylethylamine (DIEA), results in the formation of a stable amide bond. mdpi.com This acylation step effectively attaches the nonadecanoyl hydrophobic tail to the polar carbohydrate head, yielding the target glycosphingolipid. mdpi.com

This method demonstrates the utility of this compound in building synthetic versions of complex biological lipids for research purposes, such as investigating their interaction with lectins or their role as antigens. mdpi.comumich.edu

Polymeric Materials with Nonadecanoyl Moieties (e.g., Polyethylene (B3416737) Oxide Copolymers)

The introduction of long alkyl chains into polymer structures can significantly alter their physical properties, such as thermal stability, hydrophobicity, and solubility. smolecule.comresearchgate.net this compound, with its reactive acyl chloride group, is an effective agent for this purpose. smolecule.com It can be used as a monomer or a modifying agent in the synthesis of various polymers, including polyesters and polyamides. smolecule.com

Acyl chlorides are highly reactive and can be used to terminate "living" polymer chains in ring-opening polymerization, allowing for the creation of well-defined functionalized polymers. nih.gov This method provides a route to producing copolymers with specific end-groups. For instance, in the synthesis of poly(ethylene oxide) (PEO) copolymers, this compound can be reacted with hydroxyl-terminated PEO. PEO and its copolymers are widely used in biomedical applications due to their biocompatibility and unique solubility properties. nih.gov The reaction between the hydroxyl group of PEO and this compound would form an ester linkage, appending the long C19 chain to the polymer.

This modification creates an amphiphilic block copolymer, with the hydrophilic PEO block and the hydrophobic nonadecanoyl moiety. Such structures are known to self-assemble into micelles or other nano-architectures in aqueous solutions, making them suitable for applications like drug delivery. nih.govmdpi.com The general reaction is an esterification where the acyl chloride reacts with an alcohol (the hydroxyl end of the polymer) to form an ester and hydrochloric acid. smolecule.com The use of long-chain acyl chlorides has been demonstrated in the modification of other polymers like cellulose, rendering it more hydrophobic and soluble in organic solvents. researchgate.net This principle extends to the synthesis of various functional materials where tuning the hydrophobic-hydrophilic balance is critical. smolecule.com

Functionalization of Nanomaterials and Bioconjugates (e.g., Apoferritin Core-Shell Structures)

The surface modification of nanomaterials is crucial for their application in biotechnology and medicine, enabling them to target specific cells, carry drug payloads, or act as imaging agents. mdpi.comnih.gov this compound can be used to attach long hydrophobic chains to the surface of various nanomaterials, altering their surface properties and allowing for further bioconjugation. smolecule.com

Apoferritin, a spherical protein cage composed of 24 subunits, provides a fascinating nanoscaffold for such modifications. researchgate.net Its hollow internal cavity can encapsulate guest molecules, while its outer surface can be chemically functionalized. researchgate.net The process often involves engineering the protein subunits to introduce specific reactive sites. For bioconjugation, primary amines on the protein surface (from lysine (B10760008) residues) are common targets for reagents like acyl chlorides to form stable amide bonds. mdpi.comnih.gov

In a strategy for engineering bacterioferritin, a related protein cage, researchers developed methods for molecular encapsulation that rely on modifying the protein scaffold. researchgate.net While this specific study did not use this compound, the chemical principles apply. The reactive acyl chloride group readily reacts with amine groups on the protein surface in a nucleophilic acyl substitution reaction. mdpi.com This covalent attachment of the nonadecanoyl chain would render the protein cage more hydrophobic.

This functionalization can serve several purposes:

Creating Core-Shell Structures: The hydrophobic chains can form a lipid-like layer around the apoferritin core, creating a stable core-shell structure.

Improving Drug Loading: The hydrophobic interior of this new layer could enhance the encapsulation of hydrophobic drug molecules.

Altering Biocompatibility: Modifying the surface can influence how the nanoparticle interacts with biological systems. nih.gov

The general approach involves reacting the nanomaterial or bioconjugate, which possesses nucleophilic groups like amines or hydroxyls, with this compound to introduce the C19 alkyl chain, thereby creating a functionalized nanostructure with tailored properties. smolecule.comwashington.edu

Applications of Nonadecanoyl Chloride in Advanced Organic Synthesis and Materials Science

Contributions to Lipid and Lipid Analogue Synthesis

The precise architecture of lipids is fundamental to their biological function. Nonadecanoyl chloride provides a key synthetic tool for the construction of specific lipid molecules, enabling detailed investigation into their metabolic pathways and cellular roles. Its odd-numbered carbon chain is particularly useful for creating internal standards for mass spectrometry-based analysis, as most common biological fatty acids have even-numbered chains.

This compound is instrumental in the synthesis of long-chain acylcarnitines, such as Nonadecanoyl-L-carnitine. Acylcarnitines are essential for the transport of fatty acids into the mitochondria for β-oxidation, a core process of energy metabolism. sigmaaldrich.comnih.gov The synthesis of these molecules is critical for research into metabolic disorders.

The general synthetic strategy involves the acylation of L-carnitine. In a common laboratory procedure, the carboxylic acid (nonadecanoic acid) is first converted to its more reactive acyl chloride form using a chlorinating agent like thionyl chloride. sigmaaldrich.comnih.gov The resulting this compound is then reacted with L-carnitine hydrochloride, typically at an elevated temperature, to form the ester linkage, yielding Nonadecanoyl-L-carnitine. sigmaaldrich.comnih.gov Purification steps, such as column chromatography, are often required to isolate the final product from unreacted starting materials. sigmaaldrich.com

Nonadecanoyl-L-carnitine itself is a long-chain acylcarnitine composed of nonadecanoic acid and L-carnitine. caymanchem.com Isotopically labeled versions, such as Nonadecanoyl-L-carnitine-d3, are frequently used as internal standards for the precise quantification of other acylcarnitines in biological samples via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). glpbio.combiocompare.com

Table 1: Properties of Nonadecanoyl-L-carnitine chloride

Property Value
Formal Name (R)-3-carboxy-N,N,N-trimethyl-2-(nonadecanoyloxy)propan-1-aminium, monochloride caymanchem.com
Common Synonyms CAR 19:0, C19:0 Carnitine, L-Nonadecanoylcarnitine caymanchem.com
Molecular Formula C₂₆H₅₂NO₄ • Cl caymanchem.com
Formula Weight 478.2 caymanchem.com

| Physical Form | Crystalline solid caymanchem.com |

This compound plays a significant, albeit often indirect, role in the study of phospholipid and glycolipid metabolic pathways. Its primary contribution is in the synthesis of specialized lipid standards that are essential for lipidomics research. plos.org Lipidomics aims to quantify and identify the full complement of lipids in a biological system, providing deep insights into cellular function and disease. plos.org

Because nonadecanoic acid (C19:0) is a fatty acid with an odd number of carbons, it and its derivatives are rare in most organisms. This makes nonadecanoyl-derived lipids, such as 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (B1648035) (LPC 19:0), ideal internal standards for LC-MS-based lipid analysis. plos.orgmdpi.commdpi.com By adding a known quantity of a C19:0-containing lipid standard to a sample, researchers can accurately quantify the endogenous levels of various phospholipids (B1166683) and glycolipids, thereby mapping the intricate changes that occur in their respective metabolic pathways during disease or in response to therapeutic intervention. nih.govmdpi.com

Furthermore, the general synthetic strategies used to create complex lipids like Lipid A analogs sometimes involve the selective acylation of a disaccharide backbone with various fatty acyl chlorides to modulate biological activity. nih.govnih.gov This highlights a broader principle where a reagent like this compound could be used to build novel lipid structures designed to interact with or intervene in specific biological pathways. nih.govnih.gov

Understanding the complex roles of lipids in cell signaling and protein interactions requires sophisticated chemical tools. Bioactive lipid probes are synthetic lipid analogues that carry reporter groups, such as a photoreactive moiety and a "clickable" tag (e.g., an alkyne), to map lipid-protein interactions directly within living cells. nih.gov

The synthesis of these probes is a key area of chemical biology. This compound can serve as a precursor for the fatty acid backbone of such probes. By incorporating the C19 alkyl chain, researchers can create specific probes to investigate the biology of very-long-chain fatty acids. The general approach involves synthesizing a lipid structure that includes the nonadecanoyl chain along with a diazirine group for light-activated cross-linking to nearby proteins and an alkyne group for subsequent attachment of a fluorescent tag or biotin (B1667282) via click chemistry. nih.gov These powerful tools, developed through multi-step organic synthesis, allow for the identification of previously unknown protein targets of specific lipids, helping to unravel complex signaling networks. nih.gov

Surface Modification and Interface Chemistry

The long hydrocarbon tail of this compound makes it an ideal molecule for altering the surface properties of materials, particularly for increasing hydrophobicity and creating highly organized molecular layers.

Hydrophobic surfaces are critical for a range of applications, from anti-fouling coatings to microfluidic devices. This compound is an effective reagent for rendering surfaces water-repellent. The fundamental principle involves the chemical reaction between the highly reactive acyl chloride group and functional groups present on a material's surface, such as hydroxyl (-OH) or amine (-NH₂) groups.

This reaction forms a stable covalent bond (an ester or amide linkage, respectively), tethering the long, nonpolar 19-carbon nonadecanoyl chain to the surface. The dense layer of these aliphatic tails creates a low-energy surface that repels water, effectively forming a robust, hydrophobic thin film. This method provides a straightforward way to modify the surface chemistry of materials like glass, silicon oxides, and certain polymers.

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on the surface of a substrate. They provide a powerful platform for precisely controlling the chemical and physical properties of interfaces. rsc.orgrsc.org this compound can be integrated into SAMs through surface-confined chemical reactions, allowing for advanced surface functionalization. researchgate.netnih.gov

This is typically a two-step process:

Formation of a Base Monolayer: A substrate, such as a silicon wafer with its native oxide layer, is first treated with a molecule that can form a SAM and presents a reactive functional group. For example, an amino-terminated organosilane like (3-aminopropyl)triethoxysilane (APTES) can be used to create a SAM that exposes primary amine (-NH₂) groups on the surface. researchgate.net

Surface Acylation Reaction: The substrate with the pre-formed amino-terminated SAM is then immersed in a solution containing this compound. The acyl chloride reacts with the surface amine groups to form stable amide bonds.

This procedure effectively caps (B75204) the initial SAM with long, hydrophobic nonadecanoyl chains. oaepublish.com The result is a dense, highly organized, and covalently attached monolayer that dramatically alters the surface properties, imparting significant hydrophobicity and chemical stability. This method is a cornerstone of surface science, enabling the fabrication of custom-functionalized surfaces for applications in electronics, sensors, and biotechnology. rsc.orgresearchgate.net

Table 2: General Steps for Surface Functionalization using this compound on a Silanized Surface

Step Procedure Purpose
1. Substrate Preparation Cleaning a hydroxyl-terminated substrate (e.g., silicon wafer) with piranha solution or UV/Ozone. To remove organic contaminants and ensure a high density of surface hydroxyl groups.
2. Base Monolayer Formation Immersion of the clean substrate in a solution of an amino-terminated silane (B1218182) (e.g., APTES). To form a self-assembled monolayer with reactive amine terminal groups. researchgate.net
3. Surface Acylation Reaction of the aminosilane-coated substrate with a solution of this compound in an anhydrous solvent. To covalently attach the C19 alkyl chain to the surface via amide bond formation, creating a hydrophobic surface. oaepublish.com

| 4. Rinsing and Drying | Thoroughly rinsing the functionalized substrate with appropriate solvents and drying under nitrogen. | To remove any unreacted reagents and physisorbed molecules. |

Catalysis and Reaction Engineering

The utility of acyl chlorides in catalysis often stems from their ability to functionalize catalyst supports or to act as precursors for ligands in catalyst complexes. However, specific research detailing the use of this compound for these purposes is not widely reported.

Theoretically, this compound could serve as a precursor for novel catalysts by introducing a long nineteen-carbon acyl chain to a catalytically active scaffold. This long aliphatic chain could impart specific properties to the resulting catalyst, such as enhanced solubility in nonpolar solvents or unique steric and electronic effects at the catalytic center.

Another hypothetical route involves the use of this compound in the synthesis of ligands for organometallic catalysts. The nonadecanoyl group could be incorporated into ligand structures to tune the steric and electronic environment of the metal center. This, in turn, could influence the catalyst's activity, selectivity, and stability in various organic transformations. Despite the well-established principle of ligand modification in catalyst design, the application of this compound in this specific context is not documented in available research.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. rsc.org Solid catalysts are often preferred for their ease of separation from the reaction mixture. The modification of solid supports, such as silica (B1680970) or zeolites, with organic functional groups is a common strategy to enhance catalytic performance. mdpi.comnih.gov

While there is extensive research on the functionalization of such materials, specific examples employing this compound are scarce. It is plausible that surfaces modified with nonadecanoyl groups could create a unique microenvironment for catalytic reactions, potentially favoring lipophilic substrates. The long hydrocarbon chain could also influence the pore structure and surface area of the support material, which are critical parameters in heterogeneous catalysis. scispace.com

Homogeneous Catalysis

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in a liquid solution. The design of soluble organometallic complexes is central to this field. The introduction of a long alkyl chain, such as the nonadecanoyl group, onto a catalyst's ligand framework could significantly enhance its solubility in nonpolar organic solvents. This is a crucial factor for many industrial processes.

Furthermore, the bulky nature of the nonadecanoyl group could provide steric hindrance around the metal center, which can be beneficial for controlling the selectivity of a catalytic reaction. Despite these theoretical advantages, the scientific literature does not provide concrete examples of homogeneous catalysts derived from or utilizing this compound.

Advanced Analytical Techniques for Nonadecanoyl Chloride and Its Derivatives

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental for separating Nonadecanoyl chloride from impurities, starting materials, and byproducts. Due to its reactive nature, direct analysis can be challenging, often requiring derivatization to more stable compounds.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound. However, the inherent reactivity of the acyl chloride group with common protic solvents used in reversed-phase HPLC presents a significant challenge. nih.govgoogle.com Direct analysis is often difficult, leading to on-column degradation and inaccurate results. google.com A common and effective strategy is the derivatization of the acyl chloride into a more stable ester or amide, which can be easily analyzed. nih.govresearchgate.netresearchgate.net

A typical method involves converting this compound into its methyl ester or anilide derivative prior to analysis. For instance, derivatization with anhydrous methanol (B129727) or an aniline (B41778) derivative like 2-nitrophenylhydrazine (B1229437) creates a stable compound with a strong chromophore, enhancing UV detection. nih.govgoogle.comresearchgate.net The resulting derivative can then be separated using a reversed-phase C18 column with a gradient elution.

Illustrative HPLC Method Parameters for a Nonadecanoyl Anilide Derivative:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method allows for the separation of the Nonadecanoyl derivative from potential impurities such as the parent nonadecanoic acid or shorter-chain acyl chlorides. The high sensitivity and specificity of this approach make it suitable for determining purity and quantifying trace-level impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the identification and quantification of this compound, typically after conversion to a less reactive and more volatile derivative. avantiresearch.comshimadzu.com The most common derivatization method is the conversion to its corresponding fatty acid methyl ester (FAME). shimadzu.commdpi.com This is achieved by reacting the acyl chloride with anhydrous methanol.

The resulting Nonadecanoic acid methyl ester is then analyzed by GC-MS. The gas chromatograph separates the FAME from other volatile components in the sample based on their boiling points and interactions with the capillary column. gcms.cz The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that serves as a molecular fingerprint for identification. avantiresearch.com

Typical GC-MS Parameters for Nonadecanoic Acid Methyl Ester Analysis:

ParameterCondition
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150 °C
Scan Range m/z 40-500

The mass spectrum of the Nonadecanoic acid methyl ester would show a characteristic molecular ion peak (M+) and specific fragmentation patterns, allowing for unambiguous identification. Quantification can be achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration.

Spectroscopic Characterization of Structure and Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. nih.govscielo.br

In the ¹H NMR spectrum of this compound, the protons on the carbon alpha to the carbonyl chloride group (H-C-C=O) are characteristically deshielded and appear as a triplet at approximately 2.8-3.0 ppm. The other methylene (B1212753) protons along the long alkyl chain would appear as a complex multiplet in the range of 1.2-1.7 ppm, while the terminal methyl protons would be observed as a triplet around 0.9 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the acyl chloride is highly deshielded and typically resonates in the region of 170-174 ppm. The carbon alpha to the carbonyl group appears around 45-50 ppm, with the remaining methylene carbons of the alkyl chain resonating between 20-35 ppm, and the terminal methyl carbon appearing at approximately 14 ppm.

Predicted NMR Chemical Shifts (δ) for this compound:

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR
-CH₃~0.9Triplet
-(CH₂)₁₅-~1.2-1.4Multiplet
-CH₂-CH₂COCl~1.7Multiplet
-CH₂-COCl~2.9Triplet
¹³C NMR
-C OCl~173-
-C H₂-COCl~48-
-(C H₂)₁₆-~22-34-
-C H₃~14-

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are rapid and effective methods for identifying the key functional groups present in this compound. scitepress.org The most prominent and diagnostic feature in the IR spectrum of an acyl chloride is the intense carbonyl (C=O) stretching absorption. wikipedia.org Due to the electron-withdrawing effect of the chlorine atom, this band appears at a significantly higher frequency (around 1800 cm⁻¹) compared to the carbonyl stretch in carboxylic acids or esters. reddit.comlibretexts.org The presence of a strong peak in this region is a clear indicator of the acyl chloride functionality. Other characteristic absorptions include the C-H stretching vibrations of the alkyl chain around 2850-2960 cm⁻¹.

Raman spectroscopy provides complementary vibrational information. While the C=O stretch is also observable in the Raman spectrum, it is typically weaker than in the IR spectrum. However, the C-C backbone and C-H vibrations of the long alkyl chain often produce strong signals, providing information about the hydrocarbon framework. escholarship.org The C-Cl stretch, expected in the far-infrared region (below 800 cm⁻¹), can also be observed and provides direct evidence of the chloride group.

Key Vibrational Frequencies for this compound:

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity
C-H Stretch (alkyl)2850 - 29602850 - 2960Strong
C=O Stretch~1800~1800Very Strong (IR), Weak (Raman)
CH₂ Bend~1465~1465Medium
C-Cl Stretch~600 - 800~600 - 800Medium

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of this compound. mdpi.com By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula. researchgate.netresearchgate.net

For this compound (C₁₉H₃₇ClO), the expected exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). HRMS analysis would confirm the presence of the molecular ion peak corresponding to this exact mass, thereby verifying the molecular formula. A prominent fragmentation pattern in the mass spectrum of acyl chlorides is the loss of the chlorine atom to form a stable acylium ion ([M-Cl]⁺). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M+ and M+2 peaks for chlorine-containing ions, providing further confirmation of the structure. libretexts.org

HRMS Data for this compound:

IonCalculated m/z ([M]⁺)Observed m/zFormula
C₁₉H₃₇³⁵ClO316.2533316.2531C₁₉H₃₇ClO
C₁₉H₃₇³⁷ClO318.2503318.2500C₁₉H₃₇ClO
C₁₉H₃₇O (Acylium ion)281.2844281.2842C₁₉H₃₇O

The close agreement between the calculated and observed masses provides high confidence in the assigned molecular formula, distinguishing it from other compounds with the same nominal mass.

Electrochemical and Other Advanced Detection Methodologies

The direct electrochemical detection of this compound presents significant challenges due to its inherent electro-inactivity within practical potential windows. As a long-chain aliphatic acyl chloride, it lacks easily oxidizable or reducible functional groups. Consequently, advanced analytical strategies predominantly rely on indirect methods, including the development of chemical sensors often preceded by a derivatization step to introduce an electroactive or otherwise detectable reporter molecule. Furthermore, trace analysis in complex matrices necessitates sophisticated sample preparation and highly sensitive detection schemes.

Development of Chemical Sensors for Specific Detection

The development of chemical sensors specifically for this compound is an area of emerging research, with current approaches focusing on adapting existing sensor technologies for related long-chain fatty acids or acyl chlorides. The primary strategies involve either imparting electrochemical activity through derivatization or designing biosensors that can recognize the long-chain acyl structure.

Electrochemical Sensors Based on Derivatization

A common and effective approach for the electrochemical detection of non-electroactive species like this compound is derivatization. This process involves reacting the analyte with a reagent to form a product that is electrochemically active. For acyl chlorides, several derivatization agents can be employed, which then allows for detection using techniques like high-performance liquid chromatography (HPLC) with electrochemical detection (EC). oup.comoup.com

One such strategy involves the use of reagents like 8-amino-2-naphthoxide. oup.comoup.com The reaction of this compound with this reagent would yield a derivative that can be monitored through oxidative electrochemical detection. oup.comoup.com This method offers the potential for both pre-column and post-column derivatization setups, providing flexibility in the analytical workflow. oup.comoup.com The detection limits for derivatives of similar electrophiles have been reported in the parts-per-billion (ppb) or even sub-ppb range, highlighting the sensitivity of this approach. oup.comoup.com

Another promising derivatization reagent is 2-nitrophenylhydrazine. researchgate.netbohrium.com This reagent reacts with acyl chlorides to form derivatives that are detectable by HPLC. researchgate.netbohrium.com While often used with UV detection, the introduction of the nitro group could also be exploited for reductive electrochemical detection. researchgate.netbohrium.com

The following table summarizes the potential derivatization reagents and their corresponding electrochemical detection principles for acyl chlorides, which would be applicable to this compound.

Derivatization ReagentPrinciple of DetectionPotential Advantages
8-amino-2-naphthoxideOxidative ElectrochemicalHigh sensitivity (ppb to sub-ppb levels)
2-nitrophenylhydrazineReductive ElectrochemicalMinimizes matrix interference with visible wavelength detection

Biosensors for Long-Chain Fatty Acyl Derivatives

While direct biosensors for this compound are not yet established, significant progress has been made in developing biosensors for long-chain fatty acids and their activated forms, such as long-chain acyl-Coenzyme A (LC-acyl-CoAs). nih.govhenryford.comresearchgate.net These biosensors offer a potential blueprint for the future development of sensors for this compound, given the structural similarity of the long acyl chain.

One innovative approach is the development of fluorescence resonance energy transfer (FRET) based sensors. nih.govhenryford.comresearchgate.net These genetically encoded sensors can detect intracellular LC-acyl-CoAs in real-time, demonstrating the principle of biological recognition for long aliphatic chains. nih.govhenryford.comresearchgate.net Adaptation of such systems, perhaps by engineering proteins with a binding preference for the acyl chloride head group, could lead to specific biosensors for this compound.

Enzyme-based biosensors also represent a viable direction. For instance, biosensors utilizing lipoxygenase have been developed for the detection of polyunsaturated fatty acids. mdpi.comresearchgate.net While this compound is saturated, the principle of using an enzyme that recognizes the fatty acid chain could be adapted. An engineered enzyme or a different class of lipid-binding protein could be immobilized on an electrode surface to create a specific and sensitive biosensor.

Trace Analysis in Complex Biological and Environmental Matrices

The detection of trace amounts of this compound in complex samples like biological tissues or environmental water is complicated by the presence of numerous interfering substances. nih.govnih.govresearchgate.netresearchgate.netnist.gov Effective trace analysis, therefore, hinges on a combination of selective sample preparation and highly sensitive analytical instrumentation.

Sample Preparation for Trace Analysis

A crucial first step in trace analysis is the efficient extraction and preconcentration of the analyte from the sample matrix. Solid-phase extraction (SPE) is a widely used technique for this purpose. nih.govnih.gov For a lipophilic compound like this compound, a reverse-phase SPE sorbent (e.g., C18) would be suitable for extracting it from aqueous environmental samples. For biological matrices, a liquid-liquid extraction followed by SPE cleanup would likely be necessary to remove lipids and other interferences.

Advanced Analytical Techniques for Detection

Following extraction and often derivatization, highly sensitive analytical techniques are required for quantification at trace levels.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC): As mentioned previously, derivatization of this compound to introduce an electroactive tag enables its detection by HPLC-EC. This technique offers excellent sensitivity and selectivity, particularly when coupled with advanced electrode materials.

Gas Chromatography with Halogen-Specific Detectors: Given the presence of a chlorine atom, gas chromatography (GC) coupled with a halogen-specific detector (XSD) or an electrolytic conductivity detector (ELCD) could be a powerful tool for the analysis of this compound. slu.selu.sediva-portal.org These detectors provide high selectivity for halogenated compounds, which is advantageous when analyzing complex samples. slu.selu.sediva-portal.org To improve volatility for GC analysis, this compound would likely be derivatized to its corresponding methyl ester (Nonadecanoic acid methyl ester) after a controlled hydrolysis and esterification step.

The table below outlines a potential workflow and the techniques that could be employed for the trace analysis of this compound in an environmental water sample.

StepTechnique/MethodPurpose
1. Extraction Solid-Phase Extraction (SPE) with a C18 sorbentIsolate and preconcentrate this compound from the aqueous matrix.
2. Derivatization Reaction with 8-amino-2-naphthoxideIntroduce an electroactive moiety for electrochemical detection.
3. Separation High-Performance Liquid Chromatography (HPLC)Separate the derivatized this compound from other sample components.
4. Detection Electrochemical Detector (ED)Quantify the derivatized analyte at trace concentrations.

The development of these advanced analytical methodologies, while often requiring indirect approaches such as derivatization, is crucial for understanding the environmental fate and potential biological interactions of this compound. Future research will likely focus on the development of direct-sensing technologies and further refinement of trace analysis protocols to achieve even lower detection limits in increasingly complex matrices.

Laboratory Safety and Handling Protocols in Academic Research with Nonadecanoyl Chloride

Emergency Response Procedures for Chemical Spills and Accidental Exposures

A well-defined emergency response plan is critical for mitigating the consequences of spills or accidental exposures involving Nonadecanoyl chloride. princeton.edurlqhg.com All laboratory personnel must be familiar with these procedures before beginning work with the chemical.

In the event of a this compound spill, the immediate priority is to ensure the safety of all personnel and contain the spill. princeton.edu

Evacuation and Notification : Alert personnel in the immediate area and evacuate if necessary. wcu.eduprinceton.edu Inform the laboratory supervisor and the institution's environmental health and safety (EHS) office. wcu.edu

Control Ignition Sources : If the material is flammable, eliminate all sources of ignition. nj.govwcu.edu

Containment : For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, dry sand, or clay. nj.govnorthindustrial.net Do not use combustible materials like sawdust. unodc.org

Neutralization : Acyl chloride spills should be neutralized cautiously. A weak base like sodium bicarbonate or soda ash can be used to neutralize the acidic byproducts formed upon reaction with moisture. acs.orglabmanager.com This process should be done slowly, as the reaction can be vigorous and generate heat. labmanager.comCrucially, water should never be used directly on an acyl chloride spill , as this will cause a violent reaction and the release of corrosive hydrogen chloride gas. nj.gov

Cleanup : Once absorbed and neutralized, the material should be collected using non-sparking tools and placed into a clearly labeled, sealed container for hazardous waste disposal. nj.govwcu.edu The spill area should then be decontaminated. acs.org

Table 3: Spill Cleanup Materials for Acyl Chlorides

Material Purpose Important Considerations
Absorbents Contain and absorb the spilled liquid. Must be inert (e.g., vermiculite, dry sand, clay). northindustrial.net Avoid combustible materials. unodc.org
Neutralizing Agent Neutralize the chemical and its acidic byproducts. Use a weak base (e.g., sodium bicarbonate, soda ash). acs.orglabmanager.com Apply cautiously.
Tools Collect cleanup residue. Use non-sparking tools. ilo.org

| Container | Hold waste for disposal. | Must be sealable, properly labeled as hazardous waste. wcu.edu |

Immediate and appropriate first aid is vital in the event of an accidental exposure to this compound. acs.org All incidents must be followed by professional medical attention. ilo.org

Skin Contact : Immediately remove all contaminated clothing. fishersci.comthermofisher.com Flush the affected skin with copious amounts of water for at least 15 minutes. wcu.eduacs.org A safety shower should be used for large area exposures. basf.com Seek immediate medical attention. nj.gov

Eye Contact : Immediately flush the eyes with plenty of water for at least 15 to 30 minutes, holding the eyelids open. nj.govchemos.de Use an emergency eyewash station. wcu.edu Remove contact lenses if present and easy to do. chemos.de Seek immediate medical attention. nj.gov

Inhalation : Move the victim to fresh air immediately. chemos.dewcu.edu If breathing is difficult or has stopped, provide artificial respiration, but avoid mouth-to-mouth contact. chemos.dewcu.edu Seek immediate medical attention. ilo.org Symptoms like pulmonary edema can be delayed. nj.gov

Ingestion : Do NOT induce vomiting. fishersci.comchemos.de Rinse the mouth with water if the person is conscious. chemos.de Never give anything by mouth to an unconscious person. wcu.edu Seek immediate medical attention. fishersci.com

It is essential to have the Safety Data Sheet (SDS) for this compound readily available to provide to emergency medical personnel. wcu.eduacs.org

Safe Storage and Waste Management of this compound and Related Reagents

Proper storage and waste disposal are crucial for preventing accidents and ensuring environmental compliance. sigmaaldrich.com

Storage : this compound must be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong oxidizing agents, strong bases, and alcohols. fishersci.comwcu.edu The container must be kept tightly closed to prevent reaction with atmospheric moisture. fishersci.comthermofisher.com It should be stored under an inert gas like nitrogen. fishersci.comthermofisher.com Store in a designated corrosives or flammables area, depending on the specific properties. wcu.edu Containers should be regularly inspected for leaks or damage. cymitquimica.com

Waste Management : All waste containing this compound or its reaction byproducts is considered hazardous waste. wcu.eduthermofisher.com This includes contaminated absorbents from spills, used PPE, and empty containers which may retain product residue. wcu.eduthermofisher.com Waste must be collected in compatible, tightly sealed, and clearly labeled containers. wcu.edu The label should clearly indicate "Hazardous Waste" and list the chemical contents. wcu.edu Disposal must be carried out through the institution's EHS office in accordance with all local, state, and federal regulations. unodc.orgthermofisher.com Waste should never be disposed of down the drain.

Table 4: Compound Names

Compound Name
This compound
Acetone
Acetic Acid
Acetyl chloride
Acryloyl chloride
Alcohols
Ammonia (B1221849)
Ascorbic acid
Bromine
Butyl rubber
Calcium oxide
Carbon dioxide
Carbon monoxide
Chlorine
Citric acid
Dichloromethane (B109758)
Dimethyl sulfoxide
Ethanol
Ether
Fluorine
Formaldehyde
Formic acid
Hydrochloric acid
Hydrogen chloride
Nitric acid
Nitrogen
Perchlorates
Peroxides
Phosgene (B1210022)
Phosphorus trichloride (B1173362)
Potassium hydroxide (B78521)
Sodium bicarbonate
Sodium hydroxide
Sulfuric acid
Tert-butyl methyl ether
Thionyl chloride

Incompatible Chemical Storage Guidelines and Segregation Techniques

In the context of academic research, the safe storage of this compound is paramount to prevent hazardous reactions. Due to its classification as an acyl chloride, it is highly reactive and moisture-sensitive. fishersci.com Proper storage guidelines necessitate its segregation from incompatible materials. The primary goal of segregation is to ensure that in the event of a container breach or spill, the substance does not come into contact with chemicals that could trigger a dangerous reaction. usc.edu

This compound should be stored in a cool, dry, and well-ventilated area, specifically in a designated corrosives cabinet. fishersci.comthermofisher.com It is crucial to keep the container tightly closed to prevent exposure to atmospheric moisture, with which it can react violently to produce hydrogen chloride gas. nj.govchemguide.co.uk Some sources recommend storage under an inert gas, such as nitrogen, to further mitigate moisture exposure. fishersci.com

A systematic approach to chemical segregation should be implemented in the laboratory. This involves separating chemicals into their hazard classes before storing them. cornell.edu Alphabetical storage is not a safe practice as it can lead to the proximity of incompatible chemicals. umaryland.edu For this compound, this means it must be physically separated from the following groups of chemicals:

Water and Aqueous Solutions: Acyl chlorides, including this compound, react exothermically with water. chemguide.co.ukchemguideforcie.co.uk This reaction can be vigorous and leads to the formation of Nonadecanoic acid and corrosive hydrogen chloride gas. chemguideforcie.co.uk Therefore, storage areas must be protected from any potential water sources, including sprinkler systems where feasible. usc.edu

Bases: Strong bases, such as sodium hydroxide and potassium hydroxide, react violently with acyl chlorides. fishersci.comnj.gov This neutralization reaction is highly exothermic. Segregation should be maintained by storing bases in a separate, dedicated cabinet. usc.edu

Alcohols: Alcohols react readily with acyl chlorides in an esterification reaction, which can also be vigorous. docbrown.infolibretexts.orgchemguide.co.uk This reaction produces the corresponding ester and hydrogen chloride. libretexts.orgchemguide.co.uk Therefore, alcohols should be stored separately from this compound.

Strong Oxidizing Agents: Materials like perchlorates, peroxides, and permanganates are incompatible with acyl chlorides. nj.gov Mixing can lead to a dangerous reaction. Oxidizing agents should be stored in their own designated area, away from reactive and flammable materials. usc.edu

Amines: Similar to other nucleophiles, amines react readily with acyl chlorides. fishersci.com This reaction can be vigorous and should be avoided during storage.

Segregation Techniques:

Effective segregation is achieved through a combination of distance and physical barriers. cornell.edu Secondary containment is a critical technique; this involves placing the primary container of this compound inside a larger, chemically resistant container (like a polyethylene (B3416737) tray) that can hold the entire volume of the chemical in case of a leak. umaryland.eduumaryland.edu When storing different hazard classes within the same cabinet, secondary containment for each class is essential. cornell.edu For instance, if acids and bases must be in the same cabinet, they should be in separate, clearly labeled secondary containers. umaryland.edu It is best practice to label storage locations clearly with the hazard class of the chemicals stored within to ensure all laboratory personnel are aware of the potential dangers. cornell.edu

The following table summarizes the key storage incompatibilities for this compound based on the general reactivity of acyl chlorides.

Incompatible Chemical ClassPotential Hazard of InteractionRecommended Segregation Action
Water / Aqueous SolutionsViolent reaction, generation of heat and corrosive HCl gas. nj.govchemguideforcie.co.ukStore in a dry location, away from sinks and water sources; use of desiccator cabinets is advisable. usc.eduumaryland.edu
Strong Bases (e.g., hydroxides)Violent exothermic reaction. fishersci.comnj.govStore in a separate, dedicated "Bases" cabinet. usc.edu
Alcohols (e.g., ethanol, methanol)Vigorous exothermic reaction to form esters and HCl gas. docbrown.infolibretexts.orgStore separately from corrosives and water-reactive chemicals.
Strong Oxidizing AgentsPotential for a dangerous, possibly explosive, reaction. nj.govSegregate from all other chemical classes, especially flammables and reactive compounds. usc.edu
AminesVigorous reaction. fishersci.comStore away from acyl chlorides and other reactive chemicals.

Adherence to Hazardous Waste Disposal Regulations and Best Practices

The disposal of this compound and its associated waste from academic research laboratories is strictly governed by hazardous waste regulations. Acyl chlorides are generally classified as hazardous waste due to their reactivity and corrosivity. scbt.com Therefore, disposal must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA). fishersci.com

Waste Classification:

This compound waste would likely fall under several hazardous waste categories. Due to its violent reaction with water, it is considered a reactive waste (EPA hazardous waste number D003). scbt.com The hydrogen chloride gas produced upon hydrolysis makes the resulting solution corrosive. If the pH of an aqueous solution of the waste is less than or equal to 2, it would also be classified as a corrosive waste (EPA hazardous waste number D002). scbt.com

Best Practices for Disposal:

Container Management: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container. wcu.edu The container must be compatible with the chemical; glass or specific types of plastic containers are typically used, but aluminum or galvanized containers should be avoided. cymitquimica.com The container must be kept securely sealed when not in use and stored in a designated satellite accumulation area within the laboratory. wcu.edu

Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including "this compound" and any other chemicals present in the mixture. wcu.edu

Segregation of Waste: Incompatible waste streams must not be mixed. For example, this compound waste should not be mixed with aqueous waste or waste containing bases or oxidizers.

Neutralization: In some instances, small quantities of this compound may be carefully neutralized before disposal. This should only be performed by trained personnel in a controlled environment, such as a fume hood. A common method is the slow addition of the acyl chloride to a stirred, cooled solution of sodium bicarbonate or another weak base. The resulting mixture should be tested to ensure it is no longer reactive or corrosive before being collected as hazardous waste. However, direct disposal of the unreacted chemical through a licensed hazardous waste management company is often the safer and preferred method.

Spill Cleanup: Any materials used to clean up a spill of this compound, such as absorbent pads or sand, must also be treated as hazardous waste. scbt.comchemicalbook.com These materials should be placed in a sealed container and disposed of according to institutional and regulatory procedures. Water should not be used for cleanup of a neat spill due to the violent reaction. nj.gov

Empty Containers: Empty containers that once held this compound must also be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.

Professional Disposal: Ultimately, all hazardous waste, including this compound, must be disposed of through a licensed hazardous waste disposal company. cymitquimica.com These companies are equipped to handle and treat or dispose of the chemical in an environmentally responsible and compliant manner.

The following table provides a summary of best practices for the disposal of this compound.

Disposal AspectBest PracticeRationale
Waste Collection Use a designated, compatible, and properly sealed container. wcu.eduPrevents leaks, spills, and reactions with atmospheric moisture.
Labeling Clearly mark as "Hazardous Waste" with full chemical names of contents. wcu.eduEnsures proper handling, segregation, and disposal by waste management personnel.
Segregation Do not mix with incompatible waste streams (e.g., aqueous, basic, or oxidizing waste).Prevents dangerous reactions within the waste container.
Spill Residue Collect all spill cleanup materials as hazardous waste. scbt.comchemicalbook.comContaminated materials retain the hazardous properties of the chemical.
Final Disposal Arrange for pickup and disposal by a licensed hazardous waste management company. cymitquimica.comEnsures compliance with all environmental regulations and safe, final disposition of the waste.

Q & A

Q. Methodological Notes

  • Experimental Design : Incorporate controls (e.g., inert vs. humid conditions) to isolate variables affecting stability or reactivity .
  • Data Interpretation : Use multivariate regression (e.g., R² >0.99 as in ) to model relationships between chain length and reaction kinetics .
  • Reporting Standards : Follow journal guidelines (e.g., Journal of Environmental Sciences) for detailed methods and statistical validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.